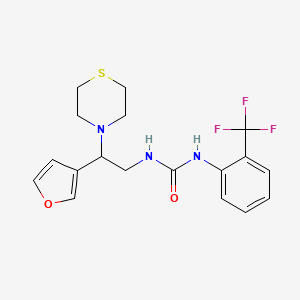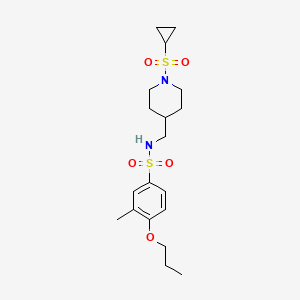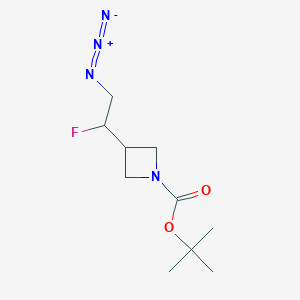
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea” appears to contain several functional groups including a furan ring, a thiourea group, and a trifluoromethyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The thiourea group is similar to urea, but with a sulfur atom replacing the oxygen atom. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and is known for its high electronegativity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring, for example, is an aromatic ring which means it has a planar structure and a delocalized π electron system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, furan is an aromatic compound and can undergo electrophilic aromatic substitution . The thiourea group could potentially act as a nucleophile in reactions.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea, focusing on six unique fields:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research due to its unique chemical structure. The presence of the furan ring and trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates. Researchers are exploring its use in developing new medications for various diseases, including cancer and infectious diseases, due to its potential to interact with biological targets effectively .
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science .
Material Science
The compound’s unique properties make it a candidate for developing new materials with specific characteristics. Researchers are investigating its use in creating polymers and other materials with enhanced thermal stability, mechanical strength, and chemical resistance. These materials could have applications in industries ranging from aerospace to electronics .
Catalysis
In the field of catalysis, this compound is being studied for its potential as a catalyst or catalyst precursor in various chemical reactions. Its structure allows it to facilitate reactions that are otherwise challenging, improving efficiency and selectivity. This can be particularly useful in industrial processes where catalysts play a crucial role in optimizing production .
Agricultural Chemistry
The compound is also being explored for its applications in agricultural chemistry. Its potential as a pesticide or herbicide is being investigated due to its ability to interact with biological systems in plants and pests. Developing new agrochemicals with improved efficacy and environmental safety is a key area of research .
Environmental Science
In environmental science, this compound is being studied for its potential to degrade pollutants or act as a sensor for detecting environmental contaminants. Its chemical properties make it suitable for applications in environmental monitoring and remediation, contributing to efforts to address pollution and protect ecosystems .
Propriétés
IUPAC Name |
1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)14-3-1-2-4-15(14)23-17(25)22-11-16(13-5-8-26-12-13)24-6-9-27-10-7-24/h1-5,8,12,16H,6-7,9-11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADBCNMEADLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2716227.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2716228.png)
![5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716231.png)

![3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2716236.png)
![8-Bromo-5-chloroimidazo[1,5-a]pyridine](/img/structure/B2716238.png)

![3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2716242.png)
![N-[Cyclobutyl(cyclopropyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2716243.png)
![(2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile](/img/structure/B2716246.png)

![methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2716248.png)